molecular formula C9H10N2 B2561233 5,7-Dimethylimidazo[1,2-a]pyridine CAS No. 875-71-8

5,7-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B2561233
CAS No.: 875-71-8
M. Wt: 146.193
InChI Key: BDVUVULTHLBIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with methyl groups attached at the 5 and 7 positions.

Mechanism of Action

Target of Action

5,7-Dimethylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues exhibit anti-tuberculosis activity . This suggests that this compound may interact with its targets in a way that inhibits the growth of tuberculosis-causing bacteria.

Biochemical Pathways

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may affect pathways related to the survival and replication of tuberculosis-causing bacteria.

Result of Action

Given the anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that this compound may result in the inhibition of growth or killing of tuberculosis-causing bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetone in the presence of an acid catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 5,6-Dimethylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives with various substituents

Uniqueness

5,7-Dimethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can affect the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-5-8(2)11-4-3-10-9(11)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUVULTHLBIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.